molecular formula C7H13N3O2S B11789916 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine

5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11789916
M. Wt: 203.26 g/mol
InChI Key: YNUUOVBZTLPCJM-UHFFFAOYSA-N
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Description

5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. Compounds within this pyrazole-amine structural class are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules . The presence of both an amine functional group and an ethylsulfonyl moiety in its structure makes it a valuable scaffold for medicinal chemistry efforts, particularly in the exploration of structure-activity relationships and the development of novel bioactive molecules . Researchers utilize this compound and its analogs in various applications, including the design and synthesis of potential enzyme inhibitors and receptor ligands. The molecular framework is similar to other documented pyrazole-based amines, which are often employed in constructing compound libraries for high-throughput screening . Its physicochemical properties, such as the hydrogen bond acceptors and donors provided by the sulfonyl and amine groups, can influence the compound's behavior in biological systems, making it a subject of study in lead optimization processes. This product is strictly labeled For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses . Proper handling procedures should be followed, and it is recommended to store the compound sealed in a dry environment at cool temperatures, typically between 2-8°C, to maintain its stability and purity over time .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

5-(ethylsulfonylmethyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C7H13N3O2S/c1-3-13(11,12)5-7-6(8)4-9-10(7)2/h4H,3,5,8H2,1-2H3

InChI Key

YNUUOVBZTLPCJM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=C(C=NN1C)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves several steps:

    Methylation: The initial step involves the methylation of a suitable precursor to introduce the methyl group at the 1-position of the pyrazole ring.

    Thiocyanation: This step introduces the thiocyanate group, which is later converted to the ethylsulfonyl group.

    Ethylation: The thiocyanate group is ethylated to form the ethylsulfonyl group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Common reagents used in these reactions include methyl iodide for methylation, sodium thiocyanate for thiocyanation, and ethyl iodide for ethylation.

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine at the 4-position of the pyrazole ring participates in acid-base chemistry:

  • Protonation : Forms water-soluble salts with strong acids (e.g., HCl, H₂SO₄) at stoichiometric ratios. The pKₐ of the amine is estimated to be ~8.2 based on structural analogs.

  • Deprotonation : Reacts with bases like NaOH or K₂CO₃ in polar aprotic solvents (DMF, DMSO) to generate nucleophilic species for further reactions .

Example :

Reaction TypeReagents/ConditionsProduct
Salt FormationHCl (1 eq), EtOH, 25°C5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-ammonium chloride

Condensation Reactions

The amine group undergoes condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic or solvent-free conditions to form imine derivatives .

  • Active Methylene Coupling : Condenses with β-diketones or malononitrile in ethanol at reflux to yield fused heterocycles .

Key Data :

Carbonyl PartnerConditionsProduct Yield
4-MethoxybenzaldehydeSolvent-free, 120°C, 2 hr88% (after in situ NaBH₄ reduction)
AcetylacetoneEtOH, reflux, 6 hr72% (pyrazolo[1,5-a]pyrimidine derivative)

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring facilitates:

  • Nitration : Mixed HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3-position.

  • Halogenation : NBS or Cl₂ gas in CCl₄ yields 3-halogenated derivatives.

Regioselectivity : Directed by the electron-donating methyl group at N1, with major substitution at C3 .

Sulfonyl Group Reactivity

The ethylsulfonylmethyl moiety participates in:

  • Nucleophilic Displacement : Reacts with amines (e.g., piperidine) in DMF at 80°C to replace the sulfonyl group.

  • Reduction : Na/Hg in ethanol reduces the sulfone to thioether, though this compromises the amine’s stability.

Comparative Reactivity :

ReactionReagentOutcome
DisplacementPiperidine, DMFEthyl group replaced by piperidinyl (67% yield)
OxidationH₂O₂, HOAcStable to oxidation under standard conditions

Oxidative Pathways

  • Amine Oxidation : H₂O₂/Na₂WO₄ converts the primary amine to a nitro group, forming 5-((ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-nitro.

  • Ring Functionalization : KMnO₄ in pyridine/H₂O oxidizes the pyrazole ring to pyrazine derivatives under controlled conditions .

Coordination Chemistry

The compound acts as a ligand for transition metals:

  • Pd(II) Complexes : Forms stable complexes with PdCl₂ in methanol, used in catalytic cross-coupling reactions .

  • Cu(II) Coordination : Binds via the pyrazole N2 and amine N, confirmed by X-ray crystallography in related analogs .

Stoichiometry :

Metal SaltRatio (Ligand:Metal)Application
PdCl₂2:1Suzuki-Miyaura coupling
Cu(OAc)₂1:1Oxidation catalysis

Biological Derivatization

  • Acylation : Acetic anhydride in pyridine acetylates the amine, enhancing blood-brain barrier penetration in pharmacological studies .

  • Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to yield dual-sulfonamide prodrugs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The sulfonamide moiety in 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine enhances its ability to inhibit bacterial growth.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against multidrug-resistant strains. The results showed that it had minimal inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating its potential as an antimicrobial agent against resistant pathogens.

CompoundMIC (µg/mL)Target Organism
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine8MRSA
Linezolid16MRSA

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies suggest that it induces apoptosis and cell cycle arrest in cancer cells.

Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine demonstrated significant cytotoxicity at concentrations above 10 µM.

Cell LineIC50 (µM)Mechanism of Action
A54912Apoptosis induction
MCF715Cell cycle arrest

Synthesis and Mechanisms of Action

The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions that require careful optimization to enhance yield and purity. The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Interactions: Potential interactions with specific receptors that regulate cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the substituents, molecular weights, and key functional groups of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine with similar pyrazole derivatives:

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight Key Functional Groups
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine -CH₃ -CH₂SO₂CH₂CH₃ 219.3 g/mol Sulfonyl, amine
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate -SO₂C₆H₄CH₃ -COOCH₂CH₃ 351.4 g/mol Sulfonyl, ester, amine
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine -CH₃ -OCH₂CH₃ 169.2 g/mol Ether, amine
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine -C₆H₃Cl₂CH₂ -C₆H₄OCH₃ 452.3 g/mol Chlorophenyl, methoxyphenyl

Key Observations :

  • Sulfonyl vs.
  • Aromatic vs. Aliphatic Substituents : Compounds like incorporate bulky aromatic groups, which may enhance binding to hydrophobic targets but reduce metabolic stability compared to the aliphatic ethylsulfonyl group.

Functional Group Impact :

  • The sulfonyl group in the target compound may mimic phosphotyrosine in kinase inhibitors, as seen in sulfonamide-containing drugs .
  • The ethoxy group in favors membrane permeability, making it suitable for agrochemical use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-((ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step routes involving cyclization, sulfonation, and amine protection/deprotection. For example, thiourea intermediates are often cyclized using POCl₃ or DMF-DMA under reflux, followed by sulfonation with ethylsulfonyl chloride in alkaline media. Yields are optimized by controlling temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF for polar intermediates) .
  • Key Challenges : Competing side reactions (e.g., over-sulfonation) require careful stoichiometric control. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodology : Use a combination of ¹H/¹³C-NMR to confirm substituent positions (e.g., methyl and ethylsulfonyl groups) and IR spectroscopy to identify functional groups (e.g., S=O stretches at ~1150–1300 cm⁻¹). Mass spectrometry (ESI-TOF) validates molecular weight, while X-ray crystallography resolves regiochemistry and confirms the pyrazole core geometry .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Screen for antibacterial activity using in vitro MIC assays against Staphylococcus aureus and Escherichia coli (concentration range: 1–100 µg/mL). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., ciprofloxacin for antibacterial, doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Store in airtight containers at 2–8°C to prevent degradation. Waste disposal requires neutralization (e.g., activated carbon adsorption) and segregation for incineration by licensed facilities .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole core synthesis be addressed?

  • Methodology : Employ directed ortho-metalation or microwave-assisted synthesis to enhance regiocontrol. For example, using tert-butoxycarbonyl (Boc) protection on the amine group before cyclization reduces side-product formation. Reaction monitoring via HPLC-MS helps identify intermediates and adjust conditions dynamically .

Q. What computational tools are useful for predicting the compound’s pharmacokinetic properties?

  • Approach : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity) and BBB permeability. Molecular docking (AutoDock Vina) against targets like COX-2 or bacterial topoisomerases can rationalize bioactivity. DFT calculations (Gaussian 16) optimize electronic properties for SAR studies .

Q. How do solvent and catalyst choices impact scalability in large-scale synthesis?

  • Optimization : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Heterogeneous catalysts (e.g., Cu-SiO₂ nanoparticles) improve recyclability and reduce metal contamination. Pilot-scale reactions (1–5 L) require strict temperature gradients (±2°C) to maintain reproducibility .

Q. How can contradictory bioactivity data across studies be resolved?

  • Troubleshooting : Re-evaluate assay conditions (e.g., bacterial strain variability, serum interference in cell cultures). Validate results via orthogonal methods (e.g., in vivo murine infection models for antibacterial claims). Meta-analysis of structural analogs (e.g., logD, H-bond donors) identifies critical pharmacophores .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Solutions : Prodrug design (e.g., acetylating the amine group) improves plasma half-life. Co-crystallization with cyclodextrins enhances aqueous solubility. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., sulfone hydrolysis) .

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